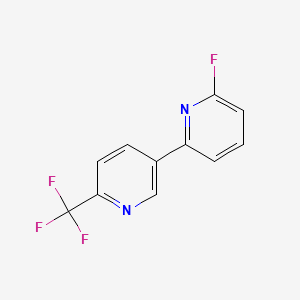

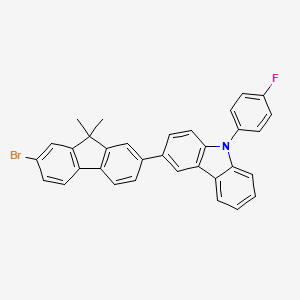

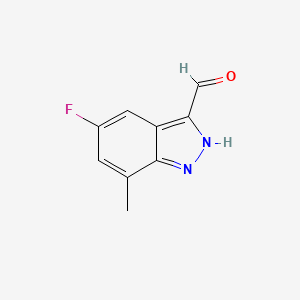

![molecular formula C10H14N2O B597444 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one CAS No. 1231950-82-5](/img/structure/B597444.png)

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one

Vue d'ensemble

Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. Benzimidazoles and their derivatives exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of benzimidazoles has been a subject of interest in recent years due to their importance in medicinal chemistry. There are several methods for the synthesis of benzimidazoles, including the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .

Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring system, with a benzene ring attached to an imidazole ring. The imidazole ring contains two nitrogen atoms, one of which is part of a double bond .

Chemical Reactions Analysis

Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation. These reactions can be used to create a wide range of benzimidazole derivatives with different properties .

Physical And Chemical Properties Analysis

Benzimidazoles are generally solid at room temperature, with a high melting point. They are slightly soluble in water but more soluble in organic solvents. They can act as weak bases due to the presence of nitrogen atoms in the imidazole ring .

Applications De Recherche Scientifique

Synthesis and Structural Studies

- The compound has been studied for its synthesis and structural properties. For instance, Jiang et al. (2007) synthesized a similar compound, 1‐Dehydroabietyl‐4,5‐diphenyl‐1H‐imidazole, through a one-pot three-component condensation process, highlighting its potential in complex organic synthesis processes (Jiang et al., 2007).

Antioxidant and Antimicrobial Activities

- Derivatives of similar structures have been synthesized and evaluated for their antioxidant and antimicrobial activities. Bassyouni et al. (2012) researched a series of derivatives for their potential in these areas, demonstrating the compound's relevance in pharmacological research (Bassyouni et al., 2012).

Chemosensing and Selective Ion Detection

- The compound's derivatives have been used in developing chemosensors for selective ion detection. Jeyanthi et al. (2013) synthesized a ratiometric chemosensor based on a similar benzimidazole platform for detecting Al3+ ions, indicating its use in environmental and analytical chemistry (Jeyanthi et al., 2013).

Potential in Cardiology

- Research into the cardiovascular effects of related compounds has been conducted, with a focus on potential antihypertensive agents. Touzeau et al. (2003) investigated similar derivatives for their affinities for imidazoline binding sites, which could be relevant for developing new cardiology drugs (Touzeau et al., 2003).

Corrosion Inhibition

- The compound's derivatives have been studied for their potential as corrosion inhibitors. Yadav et al. (2016) investigated the inhibition and adsorption characteristics of similar compounds on steel, highlighting their potential in materials science and engineering (Yadav et al., 2016).

Synthesis of Novel Heterocyclic Compounds

- The compound's framework has been utilized in synthesizing novel heterocyclic compounds. Reddy and Reddy (2010) synthesized a series of novel derivatives with antibacterial and antifungal activities, showing the compound's application in developing new chemical entities (Reddy & Reddy, 2010).

Electronic and Optical Properties

- Research has also been conducted into the electronic and optical properties of benzimidazole derivatives. Lindle et al. (1990) determined the third‐order optical susceptibilities of related ladder polymers, indicating its relevance in material science, particularly in the development of advanced materials with unique electronic properties (Lindle et al., 1990).

Mécanisme D'action

Target of Action

It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Some imidazole derivatives have been found to exhibit significant abts and antitumor activity .

Action Environment

It’s worth noting that the synthesis of some imidazole derivatives can be performed under solvent-free conditions , which may have implications for the compound’s stability under different environmental conditions.

Safety and Hazards

Orientations Futures

The future research directions in the field of benzimidazoles are likely to focus on the development of new synthetic methods and the exploration of their biological activities. Given their wide range of biological activities, benzimidazoles and their derivatives are expected to continue to be a focus of medicinal chemistry research .

Propriétés

IUPAC Name |

2-propan-2-yl-1,5,6,7-tetrahydrobenzimidazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6(2)10-11-7-4-3-5-8(13)9(7)12-10/h6H,3-5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGKTFFWNPXKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

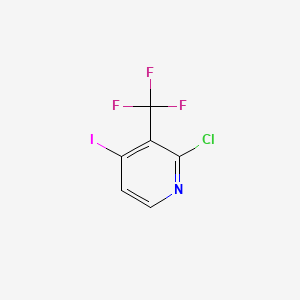

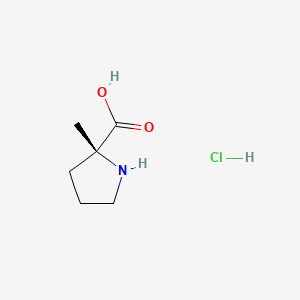

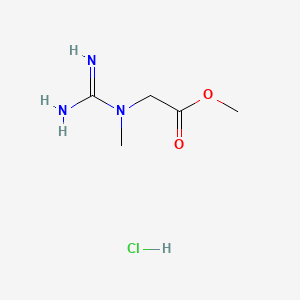

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

![2-Isopropyl-5,6-dihydrocyclopenta[d]iMidazol-4(3H)-one](/img/no-structure.png)